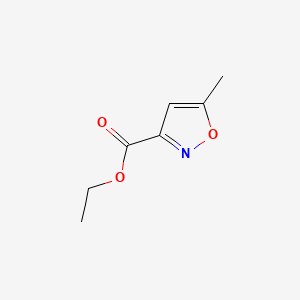

1-(1-adamantyl)-1H-pyrazol-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

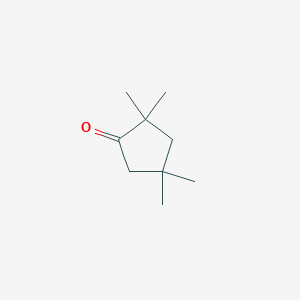

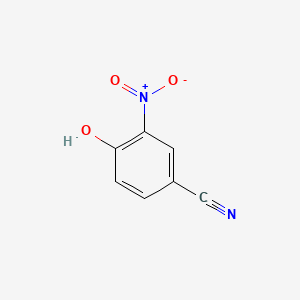

1-(1-adamantyl)-1H-pyrazol-4-amine is a chemical compound that contains an adamantyl group. The adamantyl group is a tricyclic structure that is similar to the structure of diamond . This compound is related to other adamantyl compounds, which have applications in medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of adamantane derivatives often involves carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . A simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, has been developed. This process starts with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid using the Ritter-type reaction .Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis

Adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The electron-releasing character of adamantane eclipses all other alkylphosphines .科学研究应用

Synthesis of Sterically Hindered Ketenes

The compound 1-(1-adamantyl)-1H-pyrazol-4-amine can be utilized in the synthesis of sterically hindered ketenes. This process involves autoacylation in trifluoroacetic anhydride with trifluoromethanesulfonic acid as a catalyst, which is a technique that can yield ketenes like 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .

Antimicrobial Applications

Derivatives of 1-(1-adamantyl)-1H-pyrazol-4-amine have shown potential in antimicrobial activities. The reaction of related adamantyl isothiocyanate with various cyclic secondary amines has yielded carbothioamides with promising antimicrobial properties .

Hypoglycemic Activities

In addition to antimicrobial applications, these adamantyl derivatives have also been explored for their hypoglycemic activities. This suggests that 1-(1-adamantyl)-1H-pyrazol-4-amine could be a precursor or a structural motif in compounds targeting blood sugar regulation .

安全和危害

未来方向

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, it has become increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .

作用机制

Target of Action

It’s worth noting that adamantane derivatives, such as amantadine, have been found to interact with various targets, including the m2 proton channel of the influenza a virus and nmda receptors .

Mode of Action

Similar compounds like amantadine act as a nicotinic antagonist, dopamine agonist, and noncompetitive nmda antagonist . The compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

For instance, amantadine, an adamantane derivative, has been shown to antagonize the influenza virus A M2 proton channel, preventing endosomal escape .

Pharmacokinetics

Amantadine, a related compound, has a bioavailability of 86-90%, minimal metabolism (mostly to acetyl metabolites), an elimination half-life of 10-31 hours, and is excreted in urine . These properties may provide some insight into the potential ADME properties of 1-(1-adamantyl)-1H-pyrazol-4-amine.

属性

IUPAC Name |

1-(1-adamantyl)pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c14-12-7-15-16(8-12)13-4-9-1-10(5-13)3-11(2-9)6-13/h7-11H,1-6,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRIZXQKNHEDSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=C(C=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649341 |

Source

|

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-adamantyl)-1H-pyrazol-4-amine | |

CAS RN |

1172870-54-0 |

Source

|

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)